2-Naphthyl 8-quinolinesulfonate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H13NO3S |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
naphthalen-2-yl quinoline-8-sulfonate |
InChI |
InChI=1S/C19H13NO3S/c21-24(22,18-9-3-7-15-8-4-12-20-19(15)18)23-17-11-10-14-5-1-2-6-16(14)13-17/h1-13H |
InChI Key |
AREWGAKAGQCGJA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Naphthyl 8 Quinolinesulfonate and Analogues
Direct Synthetic Routes to 2-Naphthyl 8-quinolinesulfonate
The most direct methods for the synthesis of this compound involve the formation of the sulfonate ester bond as the key step. This is typically achieved through condensation or sulfonation-like reactions.
Condensation Reactions
Condensation reactions are a primary method for the synthesis of sulfonate esters. This approach involves the reaction of a hydroxy-functionalized compound with a sulfonyl chloride in the presence of a base. In the case of this compound, this would involve the reaction of 2-naphthol (B1666908) with 8-quinolinesulfonyl chloride.
A general and analogous method for the synthesis of (hetero)arylsulfonate esters has been described, which can be applied to the synthesis of the target molecule. researchgate.net The reaction of a hydroxyl-containing aromatic compound, such as 3-hydroxyflavone, with various sulfonyl chlorides, including 8-quinolinesulfonyl chloride, demonstrates the feasibility of this approach. researchgate.net The synthesis would proceed by nucleophilic attack of the hydroxyl group of 2-naphthol on the sulfur atom of 8-quinolinesulfonyl chloride, with the elimination of hydrogen chloride. A base is typically added to neutralize the HCl produced.
Table 1: Illustrative Condensation Reaction for Aryl Sulfonate Ester Synthesis
| Reactant 1 | Reactant 2 | Catalyst/Base | Product |
| 3-Hydroxyflavone | 8-Quinolinesulfonyl chloride | Not specified | 3-Flavonyl 8-quinolinesulfonate |
| 7-Hydroxy-2H-chromen-2-one | Benzenesulfonyl chloride | Triethylamine | 4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate |
This table presents analogous reactions to the synthesis of this compound, as direct synthesis data for the target compound is limited in the provided search results.
Sulfonation Reactions
Direct sulfonation of 2-naphthol with a quinoline-based sulfonating agent is a less common approach for the synthesis of this compound. Typically, sulfonation reactions introduce a sulfonic acid group (-SO3H) onto an aromatic ring. The formation of a sulfonate ester via direct sulfonation would require a specialized sulfonating agent that already contains the quinoline (B57606) moiety.
A more plausible "sulfonation" strategy would involve the in-situ generation of a reactive quinoline-8-sulfonyl species that then reacts with 2-naphthol. However, the more standard and controlled method remains the condensation of 2-naphthol with pre-synthesized 8-quinolinesulfonyl chloride as described in the previous section.
Synthesis of Naphthyl-Containing Precursors for Derivatization
The synthesis of functionalized naphthyl precursors is crucial for creating a variety of this compound analogues. By modifying the naphthyl moiety, the properties of the final compound can be tuned.
Routes to 2-Naphthol and its Functionalized Derivatives
2-Naphthol is a key starting material. One of the classical methods for its preparation involves the alkaline fusion of sodium 2-naphthalenesulfonate. prepchem.com This process includes heating powdered sodium 2-naphthalenesulfonate with sodium hydroxide (B78521) at high temperatures. prepchem.com
Table 2: Synthesis of 2-Naphthol
| Starting Material | Reagents | Temperature | Product |
| Sodium 2-naphthalenesulfonate | 1. Sodium hydroxide, water 2. Hydrochloric acid | 280-320°C | 2-Naphthol |
Functionalized 2-naphthol derivatives can be prepared through various synthetic routes. For instance, 1-amidoalkyl-2-naphthols can be synthesized via a three-component reaction of 2-naphthol, an aldehyde, and an amide in the presence of a catalyst. This reaction allows for the introduction of various substituents on the naphthol ring system.
Synthesis of Naphthylamine Derivatives and their Functionalization
Naphthylamine derivatives serve as important precursors for a range of chemical compounds. Their synthesis and functionalization open pathways to novel analogues. For example, a silver(I)-catalyzed C4-H amination of 1-naphthylamine (B1663977) derivatives using picolinamide (B142947) as a directing group provides a method for introducing an amino group at a specific position. researchgate.net
An iridium-catalyzed [3 + 2] annulation of naphthylamines and α-diazocarbonyl compounds has been developed for the synthesis of densely functionalized indoles, showcasing a method for complex functionalization of the naphthylamine core. acs.org
Table 3: Functionalization of Naphthylamine Derivatives
| Starting Material | Reagents | Catalyst | Product |
| 4-Bromo-1-naphthylamine | 4-Methylbenzeneboronic acid, K2CO3 | Pd(PPh3)4 | 4-(p-Tolyl)-1-naphthylamine |
| 1-Naphthylamine derivatives | Azodicarboxylates | Silver(I) | 4-Aminated 1-naphthylamine derivatives |
Derivatization of Naphthalene-1,4-diones
Naphthalene-1,4-diones are versatile precursors that can be functionalized through various reactions, particularly with nucleophiles like amines. The reaction of naphthalene-1,4-dione with different amines in the presence of a base such as Et3N or K2CO3 can yield 2-substituted amino-naphthalene-1,4-diones. rsc.org This allows for the introduction of diverse amino functionalities onto the naphthalene (B1677914) core.
For instance, the reaction of 2,3-dibromonaphthalene-1,4-dione with primary amines can lead to the formation of monosubstituted aminonaphthoquinones. espublisher.com These reactions provide a route to precursors that could potentially be converted to naphthol derivatives for subsequent reaction with 8-quinolinesulfonyl chloride.
Table 4: Reactions of Naphthalene-1,4-diones with Amines
| Naphthalene-1,4-dione Derivative | Amine | Base | Product |
| Naphthalene-1,4-dione | Various amines | Et3N or K2CO3 | 2-Amino-naphthalene-1,4-diones |
| 2,3-Dibromonaphthalene-1,4-dione | (Pyridine-2-yl)methanamine | Not specified | 2-((Pyridine-2-yl)methylamino)-3-bromonaphthalene-1,4-dione |
Synthesis of Quinolinesulfonate-Containing Precursors
The foundational step in the synthesis of the target compound and its analogues is the preparation of quinolinesulfonate precursors. This involves the synthesis of 8-hydroxyquinoline (B1678124) and its sulfonic acid derivatives, followed by the introduction of sulfonate moieties onto the quinoline scaffold.
Routes to 8-Hydroxyquinoline and its Sulfonic Acid Derivatives
8-Hydroxyquinoline (8-HQ) and its derivatives are versatile precursors in organic synthesis. nih.gov Several classical and modern synthetic methods are employed for their preparation.
Classical Methods:
Skraup Synthesis: This is a traditional method for synthesizing quinolines, including 8-hydroxyquinoline. rroij.comiipseries.orgscispace.com The process typically involves the reaction of an aromatic amine, such as o-aminophenol, with glycerol, an oxidizing agent like nitrobenzene, and concentrated sulfuric acid. iipseries.orgchemicalbook.com
Friedlander Synthesis: This method involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive α-methylene group, such as an aldehyde or ketone. rroij.comiipseries.orgscispace.com The reaction is often catalyzed by an acid or a base. iipseries.org
From 8-Aminoquinoline (B160924) or 8-Quinolinesulfonic Acid: 8-Hydroxyquinoline can also be synthesized from 8-aminoquinoline via diazotization or from 8-quinolinesulfonic acid through alkali fusion. rroij.comscispace.com
Synthesis of 8-Hydroxyquinoline-5-sulfonic Acid:
8-Hydroxyquinoline-5-sulfonic acid is a key derivative used in various applications. chemicalbook.com It is typically synthesized by the sulfonation of 8-hydroxyquinoline. chemicalbook.com Another route involves the sulfonation of quinoline to produce 8-quinolinesulfonic acid, which is then subjected to alkali fusion. patsnap.com
| Precursor | Synthetic Method | Reagents | Key Features |
| 8-Hydroxyquinoline | Skraup Synthesis | o-Aminophenol, Glycerol, Concentrated Sulfuric Acid, o-Nitrophenol | Traditional and widely used method. chemicalbook.com |
| 8-Hydroxyquinoline | Friedlander Synthesis | o-Aminoaryl aldehydes/ketones, Compounds with α-methylene groups | Versatile method for substituted quinolines. iipseries.org |
| 8-Hydroxyquinoline-5-sulfonic acid | Sulfonation of 8-Hydroxyquinoline | Fuming Sulfuric Acid | Direct sulfonation of the 8-HQ scaffold. chemicalbook.com |
| 8-Quinolinesulfonic acid | Sulfonation of Quinoline | Fuming Sulfuric Acid | Precursor for 8-hydroxyquinoline via alkali fusion. patsnap.com |
Methods for Introducing Sulfonate Moieties onto Quinoline Scaffolds
The introduction of sulfonate groups onto the quinoline ring is a critical step in synthesizing quinolinesulfonate precursors. This can be achieved through various sulfonylation reactions.
Direct Sulfonylation:
Direct C-H sulfonylation of quinolines can be achieved using catalytic methods. For instance, a cobalt-catalyzed C-H sulfonylation of quinolines via the insertion of sulfur dioxide has been developed, showing excellent selectivity for the C5-position. researchgate.net
From Aminoquinolines:
Quinolinesulfonamides can be synthesized from the corresponding aminoquinolines. For example, quinoline-8-sulfonamides have been prepared from 8-aminoquinoline.
From Thioquinolines:
An alternative route involves the oxyhalogenation of a thioquinoline intermediate to produce a quinoline sulfonyl chloride. nih.gov This sulfonyl chloride can then be reacted with various nucleophiles to generate a library of quinoline sulfonamides. nih.gov
Advanced Synthetic Strategies Applicable to the Compound Class
Modern synthetic organic chemistry offers a range of advanced strategies that can be applied to the synthesis of this compound and its analogues. These methods often provide higher efficiency, greater diversity, and more environmentally friendly reaction conditions.
Catalytic Approaches in Precursor and Compound Synthesis
Catalysis plays a pivotal role in the synthesis of quinolines and their derivatives, offering efficient and selective transformations. nih.govacs.org
Metal-Catalyzed Synthesis:
A variety of metal-based catalysts, including those based on nickel, iridium, manganese, and copper, have been employed in quinoline synthesis. organic-chemistry.org These catalysts can facilitate dehydrogenative coupling reactions, cascade cyclizations, and other transformations to construct the quinoline core. organic-chemistry.org For example, a nickel-catalyzed synthesis of quinolines from 2-aminobenzyl alcohol and diols or diamines has been reported to be eco-friendly and operate under mild conditions. organic-chemistry.org Nanocatalysts are also emerging as effective tools for the green synthesis of quinolines. acs.orgnih.gov
Organocatalysis:
Acid catalysts, such as p-toluenesulfonic acid, can be used to promote domino reactions for the synthesis of tetrahydroquinolines. beilstein-journals.org
| Catalyst Type | Reaction | Substrates | Advantages |
| Nickel | Dehydrogenative Coupling | 2-Aminobenzyl alcohol, Diols/Diamines | Eco-friendly, Mild conditions. organic-chemistry.org |
| Iridium | Cyclization | 2-Aminobenzyl alcohols, α,β-Unsaturated ketones | High efficiency, Broad functional group tolerance. organic-chemistry.org |
| Copper | Cascade Cyclization | Aryl aldehydes, Anilines, Acrylic acid | High yields, Aerobic conditions. organic-chemistry.org |
| p-Toluenesulfonic acid | Domino Povarov Reaction | Arylamines, Methyl propiolates, Aromatic aldehydes | Synthesis of polysubstituted tetrahydroquinolines. beilstein-journals.org |
Multi-component and Domino Reactions Relevant to Component Synthesis
Multi-component reactions (MCRs) and domino reactions are powerful strategies for the efficient construction of complex molecules like quinolines from simple starting materials in a single step. rsc.orgrsc.orgresearchgate.net
Multi-component Reactions:
MCRs offer high atom economy and allow for the introduction of significant structural diversity. rsc.org Several named MCRs are utilized for quinoline synthesis:
Doebner Reaction: A three-component reaction of an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. iipseries.orgnih.gov
Povarov Reaction: A [4+2] cycloaddition of an imine with an electron-rich alkene to form tetrahydroquinolines, which can be subsequently oxidized to quinolines. nih.gov
Grieco Reaction: A multicomponent approach that has been used to synthesize 2-substituted quinolines. acs.org
Domino Reactions:
Domino reactions, also known as cascade reactions, involve a series of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step. researchgate.net
Domino Nitro Reduction-Friedländer Heterocyclization: This approach involves the in situ reduction of a 2-nitrobenzaldehyde (B1664092) in the presence of an active methylene (B1212753) compound to produce substituted quinolines. mdpi.com
Domino Reactions of Morita–Baylis–Hillman Acetates: These reactions can be used to synthesize highly functionalized naphthalenes and quinolines. mdpi.com
Copper-Catalyzed Domino Reactions: Enaminones and 2-halobenzaldehydes can undergo copper-catalyzed domino reactions to yield quinoline derivatives. rsc.org
Electrochemical Synthesis Methods for Related Naphthyl Structures
Electrochemical synthesis is emerging as a green and sustainable alternative to traditional chemical methods, often avoiding the need for harsh reagents and catalysts. mdpi.com
Electrochemical Annulation:
Highly functionalized 1-naphthols can be synthesized electrochemically via the (4+2) annulation of alkynes and 1,3-dicarbonyl compounds. nih.gov This method utilizes a redox catalyst and avoids the use of chemical oxidants. nih.gov
Electrochemical Polymerization:
Poly(1-naphthol) and poly(2-naphthol) have been synthesized electrochemically in aqueous solutions. researchgate.net The mechanism involves the anodic oxidation of naphthols to form naphthoxyl radicals, which then polymerize. mdpi.com
Dehydrogenative Coupling:
The electrochemical anodic dehydrogenative homo-coupling of 2-naphthylamines provides a facile and green route to 1,1′-binaphthalene-2,2′-diamines (BINAMs) with excellent yields and high atom economy. mdpi.com
Mechanistic Investigations of Reactions Involving 2 Naphthyl 8 Quinolinesulfonate and Its Analogues
Role as a Leaving Group in Nucleophilic Displacements and Elimination Reactions
The sulfonate group is well-established as an effective leaving group in organic chemistry. wikipedia.orglibretexts.org The 8-quinolinesulfonate moiety, attached to a substrate, can depart during nucleophilic substitution and elimination reactions, a capability that is central to its synthetic utility.
Esters of 8-quinolinesulfonic acid have demonstrated utility in the synthesis of olefins through pyrolysis. nih.govntu.ac.uk Secondary esters of 8-quinoline sulfonic acid undergo clean decomposition at moderate temperatures, resulting in high yields of the corresponding olefins. nih.govresearchgate.net This transformation has been successfully applied to a range of substrates, including cyclohexanol (B46403) sulfonate esters, exo-norbornol, menthol, neomenthol, and 2-octanol. nih.gov
Product analysis from these pyrolysis reactions suggests that the mechanism is not a concerted E2-type elimination. nih.gov Instead, the reaction is believed to proceed through the formation of a carbocation intermediate, followed by proton abstraction by the basic nitrogen atom of the quinoline (B57606) ring to yield the olefin. researchgate.net The presence of a basic group within the leaving group is a key factor for this clean decomposition. This was confirmed by studies on para-substituted cyclohexyl benzenesulfonates, where derivatives with basic substituents like NHEt reacted cleanly to form olefins in good yields. researchgate.net
Table 1: Olefin Yields from Pyrolysis of Secondary 8-Quinolinesulfonate Esters
| Substrate Alcohol | Olefin Product | Yield (%) |
| Cyclohexanol | Cyclohexene | High |
| exo-Norbornol | Norbornene | High |
| Menthol | Menthenes | High |
| Neomenthol | Menthenes | High |
| 2-Octanol | Octenes | High |
| Data compiled from research on the pyrolysis of 8-quinoline sulfonate esters. nih.gov |
The reactivity of a leaving group is a critical factor in determining the rate and pathway of a substitution or elimination reaction. Sulfonate esters, in general, are considered highly reactive leaving groups. nih.gov Their effectiveness stems from the ability of the sulfonate anion to stabilize the negative charge through resonance. libretexts.orgyoutube.com
A general hierarchy of leaving group ability places sulfonates as significantly more reactive than halides and benzoates. nih.gov Within the sulfonate family, there are variations in reactivity. Common sulfonate leaving groups include tosylate (p-toluenesulfonate), mesylate (methanesulfonate), and triflate (trifluoromethanesulfonate). wikipedia.orgmasterorganicchemistry.com
The relative reactivity of common leaving groups has been estimated as follows:
Substituted benzoates (1)
Halides (~10⁴–10⁶)
Sulfonates (~10¹⁰–10¹²)
Perfluoroalkane sulfonates (~10¹⁵–10¹⁶) nih.gov
While direct quantitative comparisons of 2-naphthyl 8-quinolinesulfonate with tosylate or mesylate are not extensively detailed in the provided context, the inherent properties of sulfonate esters suggest it is a very good leaving group. wikipedia.orgmasterorganicchemistry.com The conversion of an alcohol to a sulfonate ester like a tosylate or mesylate is a standard method to enhance its leaving group ability for Sₙ2 reactions. masterorganicchemistry.comreddit.com The 8-quinolinesulfonate group offers the additional feature of an internal base (the quinoline nitrogen), which can facilitate specific reaction pathways like the pyrolysis to olefins. researchgate.net
Electron Transfer Processes
The aromatic and heteroaromatic nature of the 2-naphthyl and 8-quinoline moieties suggests their potential involvement in electron transfer processes. Quinoline derivatives can participate in reactions involving oxidation and reduction potentials and electron-transfer interactions in photoexcited states. oup.com
Studies on related compounds, such as 8-hydroxy-7-[(6-sulfo-2-naphthyl)azo]-5-quinolinesulfonic acid, have shown that the molecule can undergo reduction. researchgate.net In this specific azo dye, the reduction process involves the azo group, which is reduced to amine derivatives via a four-electron process in acidic solutions. researchgate.net This indicates that the combined naphthyl and quinoline sulfonate scaffold can facilitate electron transfer. Furthermore, a small molecule inhibitor with this structural motif, NSC-87877 (8-hydroxy-7-[(6-sulfo-2-naphthyl)azo]-5-quinolinesulfonic acid), has been shown to be active in biological systems through mechanisms that involve phosphorylation, a process fundamentally linked to electron transfer. nih.gov
Reaction Kinetics and Thermodynamic Considerations
Kinetic studies on the methylation reactions using methyl triflate, a powerful sulfonate leaving group, have been used to establish benchmarks for leaving group ability. nih.gov For instance, the rate enhancement observed in certain reactions with other leaving groups relative to methyl triflate highlights their exceptional nucleofugality. nih.gov
Thermodynamic parameters, such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), dictate the spontaneity and energy changes of a reaction. For example, in the binding of metal ions to ligands containing quinoline moieties, thermodynamic parameters can be determined. acs.org Studies on the interaction of Cu²⁺ with various organic ligands have shown that these interactions can be either exothermic or endothermic, and the negative Gibbs free energy indicates a spontaneous process. acs.org DFT calculations on related cobalt complexes also provide insight into the thermodynamics of ligand binding, showing nearly thermoneutral Gibbs free energy of reaction for acetonitrile (B52724) binding. acs.org These examples underscore the importance of thermodynamic analysis in understanding the interactions of quinoline-containing compounds.
Transition State Analysis and Reaction Coordinate Determination
Understanding the transition state is key to elucidating a reaction mechanism. Computational methods, such as density functional theory (DFT), are powerful tools for analyzing transition state structures and determining reaction coordinates.
For reactions involving complex molecular rearrangements, such as pericyclic reactions, multiple transition states can exist. For instance, an ambimodal trispericyclic transition state has been identified in the reactions of heptafulvenes with dimethylfulvene, leading to different cycloadducts. nih.gov This highlights the complexity of potential energy surfaces.
In the context of reactions with chiral leaving groups containing naphthyl components, such as BINOL derivatives, transition state analysis can explain the stereochemical outcome. nih.gov Proposed transition states can be stabilized by π-π stacking interactions between the phenyl group of a substrate and a naphthyl group of the leaving group. nih.gov DFT calculations have been used to investigate the structures and properties of organoboron complexes derived from 8-hydroxyquinoline-5-sulfonic acid, providing detailed information on bond lengths and angles in the ground state, which is foundational for modeling transition states. researchgate.netmdpi.com
Advanced Spectroscopic Characterization and Mechanistic Elucidation of 2 Naphthyl 8 Quinolinesulfonate
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For 2-Naphthyl 8-quinolinesulfonate, MS provides the exact molecular weight and offers insights into its structure through the analysis of its fragmentation pattern. The molecular formula of this compound is C₁₉H₁₃NO₃S, which corresponds to a monoisotopic mass of approximately 335.06 g/mol .
Upon ionization in a mass spectrometer, the molecular ion (M⁺˙) is formed. This ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For aryl sulfonates, common fragmentation pathways include the cleavage of the S-O and C-S bonds. aaqr.org
A plausible fragmentation pathway for this compound is outlined below:
Formation of the quinolinesulfonyl cation: Cleavage of the S-O bond could lead to the formation of the 8-quinolinesulfonyl cation at m/z 190 and a naphthoxy radical.
Formation of the naphthyl cation: Subsequent loss of SO₂ from the 8-quinolinesulfonyl cation could produce the quinolinyl cation at m/z 128.
Formation of the naphthoxy cation: Alternatively, cleavage could result in the formation of the 2-naphthoxy cation at m/z 143.
Loss of SO₃: A rearrangement followed by the loss of a neutral SO₃ molecule (80 u) from the molecular ion could lead to a fragment ion at m/z 255.
A table summarizing the predicted major fragments is provided below.
| m/z | Predicted Fragment Ion | Neutral Loss |
| 335 | [C₁₉H₁₃NO₃S]⁺˙ (Molecular Ion) | |
| 255 | [C₁₉H₁₃N]⁺˙ | SO₃ |
| 190 | [C₉H₆NO₂S]⁺ | C₁₀H₇O• |
| 143 | [C₁₀H₇O]⁺ | C₉H₆NO₂S• |
| 128 | [C₉H₆N]⁺ | SO₂ from m/z 190 |
Note: The relative intensities of these fragments would depend on the ionization method used (e.g., Electron Ionization, Electrospray Ionization).
Ionization Techniques
The analysis of this compound by mass spectrometry can employ a variety of ionization techniques, chosen based on the sample's nature and the desired information.
For volatile and thermally stable compounds, Electron Ionization (EI) is a common technique. In EI, high-energy electrons bombard the sample, causing the removal of an electron to form a molecular ion (M+•). This process is highly energetic and often leads to extensive fragmentation, providing a detailed mass spectrum that can be used for structural elucidation and library matching.
Chemical Ionization (CI) is a softer ionization method compared to EI. It involves the use of a reagent gas (e.g., methane, ammonia) which is first ionized. These reagent gas ions then react with the analyte molecule in the gas phase, typically through proton transfer, to form protonated molecules [M+H]+. This technique produces less fragmentation and a more prominent molecular ion peak, which is useful for determining the molecular weight of the compound.
For non-volatile or thermally labile compounds like this compound, "soft" ionization techniques are more suitable. Electrospray Ionization (ESI) is a widely used method for such molecules. ESI involves dissolving the sample in a solvent and spraying it through a high-voltage needle, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. ESI is particularly useful for polar and high molecular weight compounds and typically forms protonated [M+H]+ or sodiated [M+Na]+ ions with minimal fragmentation.
Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique suitable for non-volatile molecules. In MALDI, the analyte is co-crystallized with a matrix compound that strongly absorbs laser light. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the analyte molecules with it into the gas phase. This method is effective for a wide range of molecular weights and often produces singly charged ions.
Other techniques that could potentially be applied include:
Fast Atom Bombardment (FAB) : A soft ionization technique where a high-energy beam of neutral atoms strikes a sample dissolved in a non-volatile liquid matrix.
Atmospheric Pressure Chemical Ionization (APCI) : Suitable for less polar compounds that are not easily ionized by ESI. It uses a corona discharge to ionize the solvent vapor, which then transfers charge to the analyte molecules.
Thermospray Ionization (TSI) : An older technique that has largely been replaced by ESI and APCI. It involves rapidly heating a liquid stream of the sample solution to form a vapor of charged droplets.
The choice among these techniques will depend on the specific analytical goal, whether it is to determine the molecular weight, obtain structural information through fragmentation, or analyze the compound within a complex mixture.
Tandem Mass Spectrometry (MS/MS or MSn) for Detailed Structural Information
Tandem mass spectrometry (MS/MS or MSn) is a powerful technique for obtaining detailed structural information about a molecule by analyzing the fragmentation of a selected precursor ion. In the context of this compound, MS/MS can be used to confirm its structure and identify its characteristic fragmentation pathways.
The process begins with the ionization of the this compound molecule using a suitable technique, such as electrospray ionization (ESI), to produce a precursor ion, typically the protonated molecule [M+H]+. This precursor ion is then isolated in the first stage of the mass spectrometer.
In the second stage, the isolated precursor ion is subjected to collision-induced dissociation (CID). This involves colliding the precursor ion with an inert gas (e.g., argon or nitrogen), which imparts energy to the ion and causes it to break apart into smaller fragment ions, also known as product ions.
The resulting product ions are then analyzed in the third stage of the mass spectrometer, generating a product ion spectrum. This spectrum is a fingerprint of the original molecule, as the fragmentation pattern is specific to its chemical structure. By analyzing the masses of the product ions, it is possible to deduce the structure of the precursor ion and, by extension, the original molecule. chemguide.co.uklibretexts.orglibretexts.org
For this compound, the fragmentation in MS/MS would likely involve the cleavage of the ester bond between the naphthyl and quinolinesulfonate moieties. This would lead to characteristic fragment ions corresponding to the quinoline (B57606) and naphthalene (B1677914) portions of the molecule. The stability of the resulting carbocations and radical species influences the relative abundance of the observed fragment ions. libretexts.orglibretexts.org
By performing multiple stages of fragmentation (MSn), it is possible to gain even more detailed structural information. For example, a specific product ion from an MS/MS experiment can be isolated and fragmented again to further elucidate its structure. This iterative process allows for a comprehensive structural analysis of the molecule.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound with high accuracy. nih.gov Unlike low-resolution mass spectrometry, which measures mass-to-charge ratios (m/z) to the nearest integer, HRMS can measure m/z values to several decimal places. nih.gov This high precision allows for the unambiguous determination of the elemental formula of an ion. nih.gov
When analyzing this compound, HRMS can provide the exact mass of the molecular ion. By comparing this experimentally determined exact mass with the theoretical exact masses of possible elemental formulas, the correct formula can be identified. This is particularly valuable in distinguishing between compounds that have the same nominal mass but different elemental compositions (isobars).
The ability of HRMS to provide accurate mass measurements is a significant advantage in several analytical applications. nih.govnih.gov In drug metabolism studies, for instance, HRMS can be used to identify unknown metabolites by determining their elemental composition. In environmental analysis, it can help in the identification of unknown pollutants. nih.gov For the characterization of new chemical entities like this compound, HRMS provides a high degree of confidence in its proposed structure by confirming its elemental formula.
Modern HRMS instruments, such as time-of-flight (TOF), Orbitrap, and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, offer the high resolving power and mass accuracy required for these applications. The data obtained from HRMS, combined with information from other spectroscopic techniques, provides a comprehensive and definitive characterization of the compound.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular structure of a compound by probing its vibrational modes.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). Different functional groups absorb IR radiation at characteristic frequencies, making the IR spectrum a molecular fingerprint.
Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR spectroscopy. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. The energy difference between the incident and scattered light corresponds to the vibrational energy levels of the molecule.
A key difference between IR and Raman spectroscopy is the selection rules. IR absorption occurs for vibrations that result in a change in the dipole moment of the molecule, while Raman scattering occurs for vibrations that cause a change in the polarizability of the molecule. Therefore, some vibrational modes may be active in one technique but not the other, or may have different intensities. For molecules with a center of symmetry, IR and Raman spectroscopy are mutually exclusive.
In the case of this compound, the aromatic ring stretching vibrations are expected to be strong in the Raman spectrum due to the high polarizability of the π-electron systems in the naphthalene and quinoline rings. The sulfonate group vibrations would also be observable.
By combining the information from both IR and Raman spectroscopy, a more complete picture of the vibrational modes of this compound can be obtained, aiding in its structural confirmation and characterization.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a molecule. This absorption corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy molecular orbitals. The resulting UV-Vis spectrum, a plot of absorbance versus wavelength, provides information about the electronic structure and extent of conjugation in a molecule.
For this compound, the presence of the extended π-conjugated systems of the naphthalene and quinoline rings is expected to give rise to strong absorptions in the UV region of the electromagnetic spectrum. The specific wavelengths of maximum absorption (λmax) and the corresponding molar absorptivities (ε) are characteristic of the electronic transitions within the molecule.
By analyzing the UV-Vis spectrum, it is possible to gain insights into the extent of conjugation and the electronic environment of the chromophores. Any changes in the molecular structure, such as the introduction of substituents or alterations in the solvent polarity, can lead to shifts in the absorption maxima (bathochromic or hypsochromic shifts) and changes in the absorption intensity (hyperchromic or hypochromic effects). This information is valuable for confirming the identity of the compound and for studying its interactions with other molecules or its environment.
X-ray Diffraction for Solid-State Structural Determination and Conformation
For a compound like this compound, single-crystal X-ray diffraction would provide definitive structural information. The process involves growing a suitable single crystal of the compound, mounting it on a diffractometer, and collecting the diffraction data. The analysis of this data allows for the construction of an electron density map, from which the atomic positions can be determined.
The resulting crystal structure would reveal the precise geometry of the naphthalene and quinoline ring systems, the conformation of the sulfonate ester linkage, and the packing of the molecules in the crystal lattice. This information is invaluable for confirming the connectivity of the atoms and for understanding the intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the solid-state structure.
In cases where single crystals are not available, powder X-ray diffraction (PXRD) can be used to obtain information about the crystallinity and phase purity of a solid sample. While PXRD does not provide the same level of detail as single-crystal X-ray diffraction, it can be used to identify different crystalline forms (polymorphs) of a compound and to monitor changes in the crystal structure under different conditions.
Hyphenated Techniques for Complex Mixture Analysis and Trace Detection (e.g., GC/MS, LC/MS, HPLC-UV-MS/MS)
Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry and other detectors. These techniques are essential for the analysis of complex mixtures and the detection of trace amounts of compounds.
Gas Chromatography-Mass Spectrometry (GC/MS)
GC/MS is a powerful technique for the analysis of volatile and thermally stable compounds. In GC, the components of a mixture are separated based on their boiling points and interactions with a stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and detected.
For this compound, direct analysis by GC/MS might be challenging due to its relatively low volatility and potential for thermal degradation. However, derivatization to a more volatile form could make it amenable to GC/MS analysis.
Liquid Chromatography-Mass Spectrometry (LC/MS)
LC/MS is a more versatile technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. nih.govresearchgate.net In LC, the components of a mixture are separated based on their interactions with a stationary phase in a column, using a liquid mobile phase. The eluent from the LC column is then introduced into the mass spectrometer for detection and identification.
LC/MS is well-suited for the analysis of this compound. nih.govresearchgate.net Different LC modes, such as reversed-phase or normal-phase chromatography, can be used to achieve separation from other components in a mixture. The use of soft ionization techniques like ESI or APCI allows for the gentle ionization of the molecule, preserving its structural integrity.
High-Performance Liquid Chromatography-Ultraviolet-Mass Spectrometry/Tandem Mass Spectrometry (HPLC-UV-MS/MS)
This advanced hyphenated technique combines the high-resolution separation of HPLC with the dual detection capabilities of a UV detector and a tandem mass spectrometer. The UV detector provides quantitative information based on the absorption of UV light by the analyte, while the MS/MS provides structural confirmation and high sensitivity.
Applications of 2 Naphthyl 8 Quinolinesulfonate in Organic Synthesis and Catalysis
Catalytic Roles and Mechanisms
The unique electronic and structural characteristics of 2-Naphthyl 8-quinolinesulfonate and its derivatives enable their participation in several catalytic processes.
Zwitterionic Catalysis for Esterification Reactions
Zwitterionic compounds, which contain both a positive and a negative charge within the same molecule, have emerged as effective catalysts for esterification reactions. google.com Compounds structurally related to this compound, such as those containing a quinolinyl ring and a sulfonate anion, are useful as catalysts in the preparation of organic esters. google.com These catalysts facilitate the reaction between a carboxylic acid or its anhydride (B1165640) and an alcohol. google.com The zwitterionic nature of these catalysts is believed to play a crucial role in activating the reactants and promoting the formation of the ester linkage. This approach offers an alternative to traditional acid catalysts, potentially reducing corrosion and simplifying product separation. google.com
Applications in Cross-Coupling Reactions (e.g., C-S Cross-Coupling with Naphthyl-containing catalysts)
The naphthalene (B1677914) and quinoline (B57606) motifs present in this compound are relevant to the development of catalysts and reagents for cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. While direct catalytic use of this compound in C-S cross-coupling is not explicitly detailed, the constituent parts of the molecule are instrumental in related transformations.
For instance, naphthyl-containing compounds have been utilized in the development of ligands and catalysts for various cross-coupling reactions. rsc.org The formation of carbon-sulfur (C-S) bonds, crucial for the synthesis of many pharmaceuticals and materials, can be achieved through transition-metal-free cross-coupling of aryl methyl sulfoxides with alcohols. nih.gov In one study, methyl 2-naphthyl sulfoxide (B87167) was used as a model substrate to optimize reaction conditions for this transformation. nih.gov Furthermore, visible-light-promoted C-S cross-coupling reactions between aryl halides and thiols have been developed, offering a mild and scalable alternative to traditional metal-catalyzed methods. nih.gov
The quinoline portion of the molecule is also significant. 8-Hydroxyquinoline (B1678124) and its derivatives are well-known chelating agents and have been used in the synthesis of various biologically active compounds. researchgate.netbldpharm.commedchemexpress.com This chelating ability is often harnessed in the design of catalysts.
Catalytic Activity in Asymmetric Transformations and Dearomatization Processes
The dearomatization of naphthol derivatives is a powerful strategy for the synthesis of complex, three-dimensional molecules from simple, flat aromatic precursors. Chiral catalysts are often employed to control the stereochemistry of these transformations.
Recent research has demonstrated the catalytic asymmetric hydroxylative dearomatization of 2-naphthols using a N,N′-dioxide–scandium(III) complex as a catalyst, affording substituted ortho-quinols in high yields and enantioselectivities. rsc.org This method has been successfully applied to the gram-scale synthesis of bioactive lacinilenes. rsc.org Another approach involves the use of conformationally flexible organoiodine catalysts derived from 2-aminoalcohols for the highly enantioselective oxidative dearomatization of 2-naphthol (B1666908) derivatives. nagoya-u.ac.jp Iron-salan complexes have also been shown to catalyze the domino oxidation/Michael addition/oxidation/nucleophilic dearomatization of 1-methyl-2-naphthols with phenols, leading to spirocyclic compounds. docksci.com
Synthetic Reagent and Intermediate Applications
Beyond its catalytic potential, the structural framework of this compound makes it a valuable precursor and building block in the synthesis of more elaborate chemical structures.
Building Block in the Construction of Complex Organic Molecules
The term "building block" in organic synthesis refers to a molecule or a molecular fragment with a specific and useful chemical structure that can be readily incorporated into the synthesis of a larger, more complex molecule. rsc.orgsigmaaldrich.combeilstein-journals.org Both naphthalene and quinoline derivatives are considered important heterocyclic building blocks. sigmaaldrich.comresearchgate.net
The naphthalene unit can be functionalized and incorporated into a variety of complex architectures. researchgate.netchemrevlett.commdpi.com Similarly, the quinoline scaffold is a privileged structure in medicinal chemistry and is frequently modified to create new therapeutic agents. researchgate.netacs.orgresearchgate.net For example, 8-hydroxyquinoline is a precursor for a wide range of derivatives with diverse biological activities. researchgate.net The combination of these two important pharmacophores in one molecule, as in this compound, suggests its potential as a versatile building block for the synthesis of novel compounds with interesting properties.
Precursor for Advanced Organic Materials and Functional Molecules
The unique photophysical and electronic properties of naphthalene and quinoline derivatives make them attractive components for the development of advanced organic materials. For instance, derivatives of quinoline are used in the formulation of dyes and pigments. nih.gov The extended aromatic systems of both the naphthalene and quinoline rings can contribute to properties like fluorescence and charge transport, which are desirable for applications in organic light-emitting diodes (OLEDs), sensors, and other electronic devices. The sulfonate group can also be used to tune the solubility and electronic properties of the resulting materials. Therefore, this compound can be considered a precursor for the synthesis of such functional molecules.
Derivatization and Structural Modification Studies of 2 Naphthyl 8 Quinolinesulfonate
Systematic Modification at the Naphthyl Moiety
The naphthalene (B1677914) portion of the molecule, derived from 2-naphthol (B1666908), offers multiple sites for substitution, allowing for the fine-tuning of steric and electronic properties.
The functionalization of the naphthalene ring is a key strategy for creating derivatives. Research on related naphthyl compounds demonstrates that various substituents can be introduced to alter the molecule's characteristics. For instance, studies on 2-naphthol derivatives have led to the synthesis of compounds with sulfoxide (B87167) and sulfone groups. nih.gov In one such study, 2-naphthol was used as a starting material to create a series of 2-((benzylsulfinyl)naphthalene and 2-((benzylsulfonyl)naphthalene derivatives, with further variation introduced on the benzyl (B1604629) ring, such as fluoro and bromo substituents. nih.gov
Another approach involves the introduction of carbon-based substituents. The Sonogashira reaction has been successfully employed to introduce phenylethynyl groups at nearly all possible positions of a 1,1ʹ-bi-2-naphthol backbone, showcasing a powerful method for extending the π-system of the naphthalene core. chemrxiv.org Furthermore, the Mannich reaction on 2-naphthol allows for the synthesis of a library of 1-aminoalkyl 2-naphthols, introducing diverse amino moieties to the ring system. nih.gov
Table 1: Examples of Substituent Introduction on Naphthyl Cores
| Precursor | Reaction Type | Substituent Introduced | Positions | Research Focus |
|---|---|---|---|---|
| 2-Naphthol | Sulfanylation & Oxidation | Benzylsulfinyl, Benzylsulfonyl | C-? (S-linked) | Radioprotective agents nih.gov |
| 1,1ʹ-Bi-2-naphthol | Sonogashira Coupling | Phenylethynyl | C-3, C-4, C-5, C-6, C-7, C-8 | Optical properties chemrxiv.org |
| 2-Naphthol | Mannich Reaction | Aminoalkyl (e.g., thiophen-2-yl) | C-1 | Antibacterial activity nih.gov |
Achieving control over the position of new substituents is critical for establishing clear structure-activity relationships. Modern synthetic methods offer precise regioselectivity in the functionalization of naphthalenes. nih.gov Transition metal-catalyzed C-H activation has emerged as a powerful tool for directly functionalizing specific positions on the naphthalene ring. nih.govresearchgate.net
Systematic Modification at the Quinolinesulfonate Moiety
The quinoline (B57606) ring system is a privileged scaffold in medicinal chemistry, and its modification is a well-established strategy for developing new bioactive compounds.
Extensive research has been conducted on the substitution of the 8-hydroxyquinoline (B1678124) (oxine) core, the precursor to the 8-quinolinesulfonate moiety. nih.govacs.org Introducing substituents at the C-5 and C-7 positions has been identified as a particularly attractive approach for developing biologically active drugs. researchgate.net
Studies have shown that substituting the C-5 position with electron-withdrawing groups can enhance anticancer activity. nih.govacs.org Conversely, adding a sulfonic acid group at the C-5 position was found to decrease cytotoxicity, potentially due to reduced cell permeability. nih.govacs.org The C-7 position is also a common site for modification, often through aminomethylation via the Mannich reaction. nih.govresearchgate.net The nature of the substituents at both C-5 and C-7 has been shown to significantly influence the biological profiles of the resulting compounds. nih.gov Beyond these specific sites, broader methods for regioselective C-H functionalization can be applied to access nearly any position on the quinoline ring. mdpi.com
Table 2: Research on Substitutions of the 8-Hydroxyquinoline Ring
| Position(s) | Type of Substituent | Reaction Type | Observed Effect/Purpose |
|---|---|---|---|
| C-5 | Electron-withdrawing groups, Halogens | Various | Enhanced anticancer activity nih.govacs.org |
| C-7 | Aminomethyl groups | Mannich Reaction | Modulation of biological activity against metalloproteinases nih.govacs.org |
| C-5, C-7 | Halogens, Alkoxymethyl groups | Various | Study of structure-activity relationships for anticancer activity nih.gov |
| C-2 | Aromatic amides | Amidation | Increased lipophilicity and antiviral activity researchgate.net |
| C-5 | Sulfonamide | Sulfonylation | Development of materials for organic light-emitting diodes (OLEDs) nycu.edu.tw |
The sulfonate ester linkage is a key functional group that can be modified to tune the compound's reactivity and stability. Compared to other aromatic sulfonate esters, quinolinesulfonate esters are known to be relatively rare and can be unstable. nycu.edu.tw
One common modification strategy is the conversion of the sulfonate ester to a sulfonamide. Sulfonamides generally offer greater stability while retaining the desirable electron-withdrawing character of the sulfonate group. nycu.edu.tw Research on related compounds has shown that the sulfonamide moiety can be critical for biological activity, and that the groups attached to the sulfonamide nitrogen can be varied to fine-tune properties without a significant loss of function. nih.govnih.gov
Another aspect of the sulfonate group's reactivity is its capacity to act as a leaving group. Secondary esters of 8-quinolinesulfonic acid have been shown to undergo clean pyrolysis at moderate temperatures to yield olefins. nih.gov This reaction represents a modification pathway where the entire sulfonate group is eliminated to form a new chemical entity. Furthermore, related chemistry involving the conversion of alcohols to imidazole-1-sulfonates (imidazylates) highlights a strategy where the sulfonate is transformed into a highly effective leaving group for subsequent nucleophilic substitution reactions. nih.gov
Mannich Base Derivatives as a Structural Analogue Approach
The Mannich reaction is a powerful and versatile C-C bond-forming reaction that serves as a primary method for creating structural analogues of 2-Naphthyl 8-quinolinesulfonate. mdpi.comsemanticscholar.org This reaction involves the aminoalkylation of a compound containing an active hydrogen. bohrium.comscispace.com Both 2-naphthol and 8-hydroxyquinoline, the precursors to the title compound, are excellent substrates for the Mannich reaction. nih.govscispace.com
In this context, 8-hydroxyquinoline acts as a nitrogen-containing analogue of naphthol, readily undergoing aminoalkylation, typically at the C-7 position. nih.govacs.org The reaction combines the 8-hydroxyquinoline core, an aldehyde (commonly formaldehyde), and a primary or secondary amine to introduce an aminomethyl group. mdpi.comscispace.com This approach allows for the synthesis of a vast library of derivatives by simply varying the amine component. mdpi.comscispace.comresearchgate.net These Mannich bases are considered important structural analogues as they modify the core quinoline structure prior to any potential esterification with the naphthyl moiety, providing a distinct avenue for exploring structure-activity relationships. nih.govacs.org
Table 3: Examples of Mannich Base Derivatives from 8-Hydroxyquinoline (8HQ)
| Amine Component | Aldehyde | Product Type | Reference |
|---|---|---|---|
| Octylamine | Formaldehyde | 7-((Octylamino)methyl)quinolin-8-ol | mdpi.comresearchgate.net |
| N1,N1-Dimethylethane-1,2-diamine | Paraformaldehyde | 7-(((2-(Dimethylamino)ethyl)amino)methyl)quinolin-8-ol | mdpi.com |
| Benzenesulfonamide | Paraformaldehyde | N-(((8-Hydroxyquinolin-7-yl)methyl))benzenesulfonamide | scispace.com |
| Various Secondary Amines | Formaldehyde | 7-((Dialkylamino)methyl)quinolin-8-ol | nih.govacs.org |
| Morpholine | Formaldehyde | 7-(Morpholinomethyl)quinolin-8-ol | semanticscholar.org |
Coordination Chemistry and Metal Complexation with the Quinoline-Sulfonate Core
The quinoline-sulfonate core, a key structural feature of this compound, is a versatile ligand in coordination chemistry, capable of forming stable complexes with a variety of metal ions. The nitrogen atom of the quinoline ring and the oxygen atoms of the sulfonate group provide multiple donor sites for metal chelation. While specific studies on the coordination chemistry of this compound are not extensively documented in publicly available literature, the behavior of analogous quinoline-sulfonate and 8-hydroxyquinoline derivatives provides significant insights into its potential metal complexation.
The coordination of metal ions to the quinoline-sulfonate moiety is primarily dictated by the Lewis acid-base interactions between the metal ion (Lewis acid) and the nitrogen and oxygen donor atoms (Lewis bases). The geometry and stability of the resulting metal complexes are influenced by several factors, including the nature of the metal ion (e.g., charge, size, and d-electron configuration), the solvent system, and the presence of other ligands. libretexts.orglibretexts.org
Research on related 8-sulfonamidoquinoline and 8-hydroxyquinoline-5-sulfonic acid ligands demonstrates their ability to form complexes with transition metals such as zinc(II), copper(II), cobalt(II), and nickel(II). mdpi.comnih.gov For instance, zinc(II) complexes with ligands containing an 8-sulfonamidoquinoline core have been shown to adopt a distorted tetrahedral geometry. mdpi.com In these complexes, the zinc ion is coordinated by the nitrogen atom of the quinoline ring and an oxygen atom from the sulfonamide group.
The coordination number and geometry of the metal center can vary. For example, while some complexes are four-coordinate, others, particularly with more electron-deficient metals like Co(II) and Ni(II), can be six-coordinate, adopting an octahedral geometry by incorporating solvent molecules (e.g., water or methanol) into the coordination sphere. mdpi.com The formation of homoleptic complexes, where only the quinoline-sulfonate ligands are bound to the metal, has also been observed. mdpi.com
The table below summarizes the typical coordination behavior of metal ions with analogous quinoline-sulfonate ligands, which can be extrapolated to predict the behavior of this compound.
| Metal Ion | Typical Coordination Number | Common Geometries | Donor Atoms Involved |
| Zn(II) | 4 or 6 | Tetrahedral, Octahedral | Quinoline-N, Sulfonate-O |
| Cu(II) | 4 or 6 | Square Planar, Distorted Octahedral | Quinoline-N, Sulfonate-O |
| Co(II) | 6 | Octahedral | Quinoline-N, Sulfonate-O |
| Ni(II) | 6 | Octahedral | Quinoline-N, Sulfonate-O |
This table is based on data from analogous quinoline-sulfonate and 8-hydroxyquinoline derivatives.
Strategies for Modulating Chemical Reactivity and Selectivity through Derivatization
Derivatization of the Quinoline Ring:
The quinoline ring system is amenable to a variety of chemical modifications. Electrophilic substitution reactions can be employed to introduce functional groups onto the aromatic rings, although the reactivity of specific positions is influenced by the deactivating effect of the sulfonate group and the quinolinic nitrogen. Conversely, nucleophilic substitution reactions are also possible, particularly at positions activated by the ring nitrogen. researchgate.net
One common strategy for modifying similar quinoline structures is the Mannich reaction. researchgate.netscispace.comdoi.org This one-pot, three-component reaction involves an active hydrogen compound (like a phenol (B47542) or a quinoline derivative), formaldehyde, and a primary or secondary amine to introduce aminomethyl groups. scispace.comdoi.org While not directly reported for this compound, this method could potentially be adapted to introduce diverse amine functionalities, thereby altering the molecule's solubility, basicity, and metal-chelating properties.
Another powerful tool for derivatization is the use of cross-coupling reactions, such as the Suzuki or Negishi couplings. These reactions allow for the formation of carbon-carbon bonds, enabling the introduction of a wide range of alkyl, aryl, or heteroaryl substituents. For this to be applicable, a leaving group (e.g., a halogen) would first need to be installed on the quinoline ring.
Derivatization of the Naphthyl Moiety:
The 2-naphthyl group also offers opportunities for structural modification. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, can be used to introduce functional groups onto the naphthalene ring system. The position of substitution would be directed by the existing sulfonate ester linkage.
Modulation of Reactivity and Selectivity:
The introduction of electron-donating or electron-withdrawing groups can significantly impact the reactivity of the quinoline-sulfonate core. For example, introducing electron-withdrawing groups on the quinoline ring would increase the Lewis acidity of a coordinated metal center, potentially enhancing its catalytic activity. Conversely, electron-donating groups would increase the electron density on the quinoline nitrogen, potentially strengthening its coordination to a metal ion.
Steric hindrance is another key factor that can be modulated through derivatization. The introduction of bulky substituents near the coordination site (the quinoline nitrogen and sulfonate oxygen atoms) can influence the selectivity of metal binding and the geometry of the resulting complex. nih.gov This can be a deliberate strategy to control the reactivity of the metal center or to create specific recognition sites.
The table below outlines some potential derivatization strategies and their expected impact on the properties of this compound.
| Derivatization Strategy | Target Moiety | Potential Reagents | Expected Impact on Properties |
| Nitration | Quinoline or Naphthyl | HNO₃/H₂SO₄ | Introduction of a nitro group, which can be further modified; alters electronic properties. |
| Halogenation | Quinoline or Naphthyl | NBS, NCS | Introduction of a handle for cross-coupling reactions. |
| Mannich Reaction | Quinoline | Formaldehyde, Amine | Introduction of aminomethyl groups to enhance solubility and introduce new coordination sites. researchgate.netscispace.comdoi.org |
| Suzuki Coupling | Quinoline (pre-functionalized) | Arylboronic acid, Pd catalyst | Introduction of aryl groups to modify steric and electronic properties. |
This table presents hypothetical derivatization strategies based on general organic synthesis principles and literature on related compounds.
By strategically applying these derivatization techniques, it is possible to fine-tune the chemical and physical properties of this compound, paving the way for its application in areas such as catalysis, materials science, and chemical sensing.
Future Research Directions and Emerging Trends
Development of Green and Sustainable Synthetic Routes for the Compound and its Analogues
The future synthesis of 2-Naphthyl 8-quinolinesulfonate and its derivatives is increasingly steering towards green and sustainable practices, aiming to reduce environmental impact and improve efficiency. nih.govresearchgate.net A primary focus is the replacement of hazardous reagents and solvents with environmentally benign alternatives. Research is exploring the use of water as a solvent and recoverable catalysts, which aligns with the principles of green chemistry. tandfonline.comresearchgate.net
Key emerging strategies include:
Eco-Friendly Catalysts: There is a growing interest in using inexpensive, abundant, and non-toxic metal catalysts, such as those based on iron (e.g., FeCl₃·6H₂O), for quinoline (B57606) synthesis. tandfonline.com Other approaches utilize solid acid catalysts like Nafion NR50, a sulfonic acid-functionalized polymer that can be easily recovered and reused, particularly in microwave-assisted reactions. mdpi.comthieme-connect.com The development of catalysts from renewable resources, such as glucose-derived ionic liquids in combination with copper, also presents a sustainable pathway for quinoline analogue synthesis. rsc.org
Alternative Energy Sources: Microwave and ultrasound irradiation are being investigated as methods to accelerate reactions, often leading to higher yields in shorter timeframes and under solvent-free conditions. nih.gov Visible-light-mediated reactions using inexpensive and non-toxic catalysts like titanium dioxide with oxygen as the oxidant represent another promising green approach for synthesizing quinoline scaffolds. organic-chemistry.org
Atom Economy: One-pot and multicomponent reactions (MCRs) are being developed to synthesize complex quinoline derivatives in a single step from simple precursors, maximizing atom economy and minimizing waste. rsc.org Electrochemically assisted methods, such as the Friedländer reaction, offer a reagent-free and efficient strategy for quinoline synthesis under mild conditions. rsc.org
Exploration of Novel Catalytic Activities and Selectivities
While the synthesis of this compound is a key objective, a significant future direction involves exploring the catalytic potential of the compound itself and its analogues. The inherent features of the quinoline and sulfonate moieties suggest potential applications in catalysis. tandfonline.compku.edu.cn
Future research in this area will likely focus on:
Asymmetric Catalysis: Chiral ruthenium-diamine complexes have demonstrated high enantioselectivity in the hydrogenation of quinolines to produce optically active tetrahydroquinolines, which are valuable pharmaceutical building blocks. pku.edu.cnrsc.org Future work could involve designing analogues of this compound that act as chiral ligands for transition metals, aiming to catalyze asymmetric transformations with high efficiency and selectivity. The electronic properties of the naphthyl and quinoline rings could be tuned to influence the catalytic performance. pku.edu.cn
Photoredox Catalysis: The aromatic nature of the quinoline and naphthalene (B1677914) rings makes them suitable scaffolds for photoredox catalysts. Iron(II) phthalocyanine, for example, has been used in the photo-thermo-mechanochemical synthesis of quinolines. mdpi.com Analogues of this compound could be designed to absorb visible light and facilitate electron transfer processes, enabling novel organic transformations.
Organocatalysis: The quinoline nitrogen can act as a basic site, while the sulfonate group provides a counterion or a site for hydrogen bonding. This combination could be exploited in developing novel organocatalysts for various reactions. Modifications to the backbone could enhance the steric and electronic properties to control reaction selectivity.
Advanced Computational Modeling for Predictive Design and Mechanistic Insights
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for accelerating research and development. thieme-connect.comresearchgate.net For this compound and its derivatives, advanced computational modeling offers a pathway to predict properties and understand reaction mechanisms before undertaking extensive lab work.
Emerging trends in this domain include:
Predictive Design: DFT calculations can be used to predict the electronic structure, photophysical properties, and reactivity of novel analogues. rsc.org By modeling parameters such as chemical hardness, electrophilicity index, and molecular orbital energies, researchers can screen potential candidates for specific applications, such as catalysis or advanced materials. thieme-connect.comrsc.org Time-Dependent DFT (TD-DFT) can predict absorption spectra, guiding the design of new compounds with tailored optical properties. rsc.org
Mechanistic Elucidation: Computational studies are crucial for understanding complex reaction pathways. For instance, DFT has been used to investigate the electronic structure of quinoline-arylsulfonate derivatives to correlate structure with biological activity. thieme-connect.comresearchgate.net Similar methods can be applied to model the transition states of catalytic cycles involving this compound analogues, providing insights into the origins of selectivity and reactivity. acs.org
Structure-Property Relationships: By systematically modifying the structure of this compound in silico and calculating the resulting properties, researchers can establish clear structure-property relationships. This knowledge is vital for the rational design of new molecules with enhanced catalytic efficiency, specific spectroscopic signatures, or other desired characteristics. bohrium.com
Integration with Flow Chemistry and Automated Synthesis Methodologies
The transition from traditional batch processing to continuous flow chemistry is a major trend in chemical synthesis, offering superior control, safety, and scalability. researchgate.net The synthesis of this compound and its analogues is well-suited for this technological shift.
Key areas for future development are:
Continuous Flow Synthesis: Flow reactors provide excellent control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and selectivity compared to batch processes. researchgate.netgoogle.com The synthesis of quinoline derivatives and sulfonate esters has already been demonstrated in flow systems. researchgate.netchemrxiv.org Applying this to this compound could enable safer handling of reactive intermediates and facilitate large-scale production.
Automated Reaction Optimization: Automated synthesis platforms, often integrated with flow reactors, allow for high-throughput screening of reaction conditions. acs.org By systematically varying catalysts, solvents, and temperatures, these systems can rapidly identify the optimal conditions for synthesizing this compound analogues, significantly accelerating the discovery process. researchgate.net
Telescoped Reactions: Flow chemistry enables the "telescoping" of multiple synthetic steps into a single, continuous process without isolating intermediates. This has been applied to the synthesis of complex quinoline derivatives and reduces waste, time, and resources. researchgate.net Future work could develop a fully continuous and automated synthesis of this compound from basic starting materials.
Exploration of Advanced Spectroscopic Applications for Real-time Reaction Monitoring
A deeper understanding of the formation and reactivity of this compound requires advanced analytical techniques. The development of methods for real-time monitoring is a key research frontier.
Future directions include:
In-situ Reaction Monitoring: Techniques like in-line Fourier Transform Infrared (FTIR) spectroscopy (e.g., ReactIR) can track the concentration of reactants, intermediates, and products in real-time. researchgate.net This provides valuable kinetic data and helps determine reaction endpoints, which is particularly useful for optimizing multi-step syntheses in both batch and flow systems.
Online Chromatography and Mass Spectrometry: Integrating liquid handling robots with online HPLC allows for automated sampling and analysis during a reaction, providing detailed information on product formation and purity. researchgate.net Furthermore, advanced mass spectrometry techniques, such as atmospheric-pressure thermal desorption–extractive electrospray ionization (AP-TD-EESI-MS), have been developed for the direct and rapid detection of sulfonate ester impurities, a technique that could be adapted for monitoring synthesis. acs.org
Luminescence Spectroscopy: Quinoline sulfonates are known to form complexes that exhibit luminescence. bohrium.commdpi.com Future research could explore the unique photophysical properties of this compound. This could involve studying its fluorescence or phosphorescence behavior upon interaction with metal ions or other molecules, potentially leading to applications as a sensor or probe for real-time monitoring of biological or chemical systems.
Table of Mentioned Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
